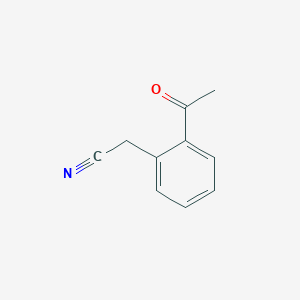

2-Acetylphenylacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Acetylphenylacetonitrile, also known as α-Acetylphenylacetonitrile, is an organic compound with the molecular formula C10H9NO. It is characterized by the presence of a phenyl group attached to an acetonitrile moiety. This compound is a white to light yellow crystalline solid with a melting point of 92-94°C . It is relatively soluble in organic solvents such as ethanol, DMSO, methanol, and acetone, but has limited solubility in water . The compound is used in various fields, including pharmaceuticals, agrochemicals, and fine chemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Acetylphenylacetonitrile can be synthesized through various methods. One common method involves the alkylation of benzyl cyanide with ethyl acetate or acetic anhydride . The reaction typically requires a base such as sodium ethoxide or potassium tert-butoxide to facilitate the alkylation process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is common in industrial production .

Análisis De Reacciones Químicas

Types of Reactions: 2-Acetylphenylacetonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can undergo hydrolysis to form carboxylic acids or amides under acidic or basic conditions.

Substitution: The ketone group adjacent to the nitrile group allows for various reactions such as alkylation and condensation.

Common Reagents and Conditions:

Oxidation: Strong acids such as sulfuric acid or hydrochloric acid are commonly used for hydrolysis reactions.

Substitution: Bases such as sodium ethoxide or potassium tert-butoxide are used for alkylation reactions.

Major Products Formed:

Oxidation: Carboxylic acids or amides.

Reduction: Primary amines.

Substitution: Various alkylated or condensed products depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

2-Acetylphenylacetonitrile has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Acetylphenylacetonitrile involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

2-Acetylphenylacetonitrile can be compared with other similar compounds, such as:

Phenylacetoacetonitrile (APAAN): Both compounds have a phenyl group attached to an acetonitrile moiety, but this compound has an additional acetyl group, which provides unique reactivity and stability.

Benzyl Cyanide: This compound lacks the acetyl group present in this compound, resulting in different chemical properties and reactivity.

The unique combination of nitrile and ketone functional groups in this compound provides a distinct set of chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Actividad Biológica

2-Acetylphenylacetonitrile, a compound with significant implications in organic synthesis and pharmacology, has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, toxicity, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its chemical formula C11H11N. The compound features an acetonitrile group attached to a phenyl ring with an acetyl substituent, which contributes to its reactivity and biological interactions.

Pharmacological Effects

Research has indicated that this compound exhibits various pharmacological effects, including:

- Antimicrobial Activity: Studies have shown that compounds similar to this compound possess antimicrobial properties against a range of bacterial strains. Specific tests have demonstrated its efficacy against gram-positive bacteria, suggesting potential applications in developing antibacterial agents.

- Analgesic Properties: Preliminary data indicate that this compound may exhibit analgesic effects, akin to other nitriles and related organic compounds. However, detailed mechanisms remain to be elucidated through further research.

Toxicity Profile

The toxicity of this compound has been evaluated in several studies. It is crucial to assess the compound's safety profile due to its potential use in pharmaceuticals:

- Acute Toxicity: Initial assessments suggest that the compound may cause irritation upon contact with skin or mucous membranes. The severity of symptoms is dose-dependent and varies based on exposure duration.

- Chronic Exposure Effects: Long-term exposure may lead to more severe health issues, including potential neurotoxic effects. Chronic exposure studies are necessary to establish a comprehensive toxicity profile.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal analyzed the antimicrobial properties of various nitriles, including this compound. The researchers tested the compound against several bacterial strains using the disk diffusion method. The results indicated a significant zone of inhibition for gram-positive bacteria, suggesting that further exploration into its use as an antibacterial agent is warranted.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Streptococcus pyogenes | 12 |

| Escherichia coli | 8 |

Case Study 2: Toxicological Assessment

Another research effort focused on evaluating the toxicological effects of this compound through animal models. The study aimed to determine both acute and chronic toxicity levels. Results indicated that high doses led to significant behavioral changes in test subjects, including lethargy and reduced motor activity.

| Exposure Level (mg/kg) | Acute Effects | Chronic Effects |

|---|---|---|

| 10 | Mild irritation | None observed |

| 50 | Moderate lethargy | Behavioral changes observed |

| 100 | Severe lethargy | Neurological impairment noted |

Propiedades

IUPAC Name |

2-(2-acetylphenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8(12)10-5-3-2-4-9(10)6-7-11/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDISFSKYAUGJBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.